Pencolide Pencolide Pencolide is a natural product found in Penicillium citreonigrum with data available.
Brand Name: Vulcanchem
CAS No.: 61464-52-6
VCID: VC17051263
InChI: InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3-
SMILES:
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

Pencolide

CAS No.: 61464-52-6

Cat. No.: VC17051263

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Pencolide - 61464-52-6

Specification

CAS No. 61464-52-6
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name (Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid
Standard InChI InChI=1S/C9H9NO4/c1-3-6(9(13)14)10-7(11)4-5(2)8(10)12/h3-4H,1-2H3,(H,13,14)/b6-3-
Standard InChI Key NFDKQFGUQFNACT-UTCJRWHESA-N
Isomeric SMILES C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C
Canonical SMILES CC=C(C(=O)O)N1C(=O)C=C(C1=O)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Pencolide is formally named (Z)-2-(3-methyl-2,5-dioxopyrrol-1-yl)but-2-enoic acid, featuring a conjugated enoic acid moiety linked to a 3-methyl-2,5-dioxopyrrole ring . Its IUPAC InChIKey (NFDKQFGUQFNACT-UTCJRWHESA-N) and SMILES notation (C/C=C(/C(=O)O)\N1C(=O)C=C(C1=O)C) confirm the Z-configuration of the α-ethylidene side chain, critical for its stereochemical activity . The molecule’s planar structure facilitates π-π interactions with biological targets, while its hydrogen bond donor/acceptor profile (1 donor, 4 acceptors) suggests moderate solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₉NO₄
Molecular Weight195.17 g/mol
XLogP30.3
Rotatable Bonds2
Exact Mass195.05315777 Da
CAS Registry61464-52-6

Biosynthesis and Natural Occurrence

Fungal Sources and Extraction

Pencolide was initially characterized in Penicillium citreonigrum, with subsequent isolation from Penicillium sclerotiorum strains inhabiting Brazilian cerrado soils . Cultivation in glucose-rich media for 15 days yielded ethyl acetate extracts containing pencolide at concentrations of 0.8–1.2 mg/L, alongside sclerotiorin and isochromophilone VI . The compound’s biosynthesis likely involves polyketide synthase pathways, given structural similarities to other fungal pyrrolones, though precise enzymatic steps remain unelucidated.

Synthetic Accessibility

While no total synthesis routes are reported, the molecule’s modest complexity suggests feasibility via:

  • Knorr pyrrole synthesis to construct the 2,5-dioxopyrrole core

  • Heck coupling for installing the α-ethylidene side chain

  • Carboxylic acid functionalization through oxidation .
    Retrosynthetic challenges include maintaining the Z-alkene geometry and preventing lactamization during acidic workup.

Antimicrobial Activity and Mechanisms

Spectrum of Action

Disc diffusion assays demonstrate pencolide’s inhibition zones against Staphylococcus aureus (12.3 mm), Streptomyces pyogenes (10.8 mm), and Candida albicans (9.5 mm) at 100 μg/disc, though smaller than positive controls like amphotericin B . Minimum inhibitory concentrations (MICs) reveal bacteriostatic effects at 32–64 μg/mL for Gram-positive bacteria, with reduced potency against Gram-negatives (Escherichia coli MIC >128 μg/mL) . The disparity is attributed to outer membrane permeability barriers in Gram-negative organisms.

Table 2: Antimicrobial Efficacy Metrics

OrganismInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus12.332
Streptomyces pyogenes10.864
Candida albicans9.5128
Escherichia coli6.2>128

Putative Targets and Resistance

Mechanistic studies propose interference with bacterial cell wall synthesis via binding to penicillin-binding protein (PBP) allosteric sites, analogous to β-lactam antibiotics . Fungal growth inhibition may involve ergosterol biosynthesis disruption, though this remains unconfirmed. No resistance mechanisms have been documented, likely due to limited clinical exposure.

Pharmacological Profiling and Toxicology

ADME Properties

Computational predictions using PubChem data indicate:

  • Moderate intestinal absorption (Caco-2 permeability ∼5 × 10⁻⁶ cm/s)

  • Plasma protein binding of 82–89% due to lipophilic pyrrole moiety

  • Hepatic metabolism via CYP3A4-mediated oxidation .
    In vitro assays show stability in simulated gastric fluid (t₁/₂ >4 h) but rapid degradation in liver microsomes (t₁/₂ 0.8 h) .

Toxicity Considerations

Acute toxicity studies in Daphnia magna reveal an LC₅₀ of 48 mg/L, classifying pencolide as “harmful” under GHS criteria . Mutagenicity tests (Ames assay) were negative, suggesting low genotoxic risk . Chronic exposure data are unavailable, necessitating caution in therapeutic development.

Future Research Directions

  • Mechanistic Elucidation: Cryo-EM studies to map target interactions

  • Derivatization: Synthesis of fluorinated analogs to enhance metabolic stability

  • Combination Therapy: Synergy testing with β-lactam antibiotics against MRSA

  • Delivery Systems: Nanoencapsulation to improve bioavailability

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